REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[C:17]([F:20])([F:19])[F:18])[NH2:13]>C(O)(=O)C.CCOCC>[F:9][C:10]1[C:16]([C:17]([F:18])([F:19])[F:20])=[CH:15][C:14]([I:1])=[C:12]([CH:11]=1)[NH2:13]
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1C(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture had been stirred for 1.5 h at rt it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 2 molar solution of Na2S2O3 and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was then dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(N)C1)I)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |